molecular formula C17H20N2O3S3 B7566583 N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide

N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide

Cat. No. B7566583
M. Wt: 396.6 g/mol
InChI Key: RTGTYNSWUYNAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide, also known as DT-13, is a novel compound that has shown potential in various scientific research applications. This compound is a member of the thiomorpholine family and has a unique chemical structure that makes it a promising candidate for further studies.

Mechanism of Action

N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide exerts its effects through various mechanisms, including the inhibition of protein kinase B (Akt) and the activation of the AMP-activated protein kinase (AMPK) pathway. Akt is a key regulator of cell survival and proliferation, and its inhibition by N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide leads to apoptosis and cell cycle arrest. The activation of the AMPK pathway by N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide leads to the inhibition of mTOR signaling, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell growth and proliferation. N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide has also been shown to protect against oxidative stress and neuronal damage, and to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide has several advantages for lab experiments, including its unique chemical structure and its potential for various scientific research applications. However, there are also limitations to its use, including the need for further studies to fully understand its mechanisms of action and potential side effects.

Future Directions

There are several future directions for the study of N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide, including further studies on its mechanisms of action, potential side effects, and pharmacokinetics. N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide also has potential for further studies in cancer research, neuroprotection, and anti-inflammatory studies. Additionally, N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide may have potential for the development of novel therapeutics for various diseases.

Synthesis Methods

N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide can be synthesized through a multistep process that involves the reaction of 2,3-dimethylphenyl isothiocyanate with morpholine, followed by the reaction with thionyl chloride and 2-aminothiophene-3-carboxylic acid. The final product is obtained through the reaction of the intermediate product with 4-mercaptomorpholine.

Scientific Research Applications

N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide has shown potential in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory studies. In cancer research, N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection studies, N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide has been shown to protect against oxidative stress and neuronal damage. In anti-inflammatory studies, N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-3-thiomorpholin-4-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S3/c1-12-4-3-5-14(13(12)2)18-17(20)16-15(6-9-24-16)25(21,22)19-7-10-23-11-8-19/h3-6,9H,7-8,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGTYNSWUYNAJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCSCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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